Introduction: The Strategic Value of a Functionalized Imidazole Core
Introduction: The Strategic Value of a Functionalized Imidazole Core
An In-depth Technical Guide: (1,2-dimethyl-1H-imidazol-4-yl)methanol
(1,2-dimethyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a disubstituted imidazole ring core functionalized with a primary alcohol. The imidazole moiety is of paramount importance in the chemical and biological sciences, most notably as the side chain of the amino acid histidine, which plays a critical role in enzyme active sites and protein structure through metal coordination and proton transfer. This structural heritage makes synthetic imidazole derivatives, such as (1,2-dimethyl-1H-imidazol-4-yl)methanol, highly valuable building blocks.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (1,2-dimethyl-1H-imidazol-4-yl)methanol. It is intended for researchers and professionals in drug discovery, catalysis, and materials science who can leverage this molecule's unique combination of a nucleophilic/coordinating heterocyclic core and a versatile hydroxyl functional group.
Part 1: Core Physicochemical and Spectroscopic Profile
The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. The data below, derived from predictive models and analysis of its structural components, provides a foundational understanding of (1,2-dimethyl-1H-imidazol-4-yl)methanol.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChemLite[1] |
| Molecular Weight | 126.16 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 126.079315 Da | PubChemLite[1] |
| InChIKey | GBAJNMPJZPVBJK-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | CC1=NC(=CN1C)CO | PubChemLite[1] |
| Predicted XlogP | -0.4 | PubChemLite[1] |
| Predicted Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural Analysis |
| Predicted Hydrogen Bond Acceptors | 2 (from the N3-imidazole nitrogen and hydroxyl oxygen) | Structural Analysis |
Anticipated Spectroscopic Characteristics
While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.
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N¹-Methyl Group: A sharp singlet around δ 3.5-3.8 ppm.
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C²-Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.
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C⁴-Methylene Group (-CH₂OH): A singlet around δ 4.4-4.7 ppm. The adjacent hydroxyl proton may cause splitting in some solvents, but this is often not observed due to rapid exchange.
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C⁵-Proton (-CH=): A singlet around δ 6.8-7.2 ppm, characteristic of a proton on an electron-rich imidazole ring.
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Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.
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Methyl Carbons (N¹-CH₃, C²-CH₃): Resonances expected in the aliphatic region, δ 30-35 ppm and δ 10-15 ppm, respectively.
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Methylene Carbon (-CH₂OH): A signal around δ 55-60 ppm.
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Imidazole Ring Carbons: Three distinct signals are expected in the aromatic/heterocyclic region: C5 (~δ 120-125 ppm), C4 (~δ 135-140 ppm), and the C2 quaternary carbon at a more downfield position (~δ 145-150 ppm).
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
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[M+H]⁺: The protonated molecular ion would be readily observed in ESI-MS at m/z 127.0866, confirming the molecular weight.[1]
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Fragmentation: A prominent fragment would likely correspond to the loss of the hydroxymethyl group or water from the parent ion.
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Part 2: Synthesis and Core Reactivity
The utility of a chemical building block is defined by its accessibility and predictable reactivity. This section outlines a logical synthetic approach and discusses the principal reaction pathways available to this molecule.
Proposed Synthetic Workflow
A robust and logical synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol starts from the commercially available 1,2-dimethylimidazole. The strategy involves introducing a formyl group at the C4 position, followed by its selective reduction to the primary alcohol.
Caption: Proposed two-step synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol.
Exemplary Protocol: Reduction of the Aldehyde Intermediate
This protocol details the reduction of 1,2-dimethyl-1H-imidazole-4-carbaldehyde. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of the imidazole ring and is experimentally convenient due to its stability in protic solvents like methanol.[2]
Methodology:
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Dissolution: Dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C. This is critical to moderate the exothermic reaction and prevent side reactions.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintaining the temperature below 5 °C is essential. The excess reagent ensures the complete conversion of the starting material.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride to decompose any unreacted NaBH₄.
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Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Workup: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude (1,2-dimethyl-1H-imidazol-4-yl)methanol by column chromatography on silica gel.
Key Reactive Sites and Transformations
The molecule possesses two primary sites for chemical modification, making it a versatile synthon.
Caption: Key reactive sites and potential transformations of the title compound.
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The Hydroxyl Group: As a primary alcohol, it undergoes a host of standard transformations, allowing it to be converted into other functional groups or used as a handle for attaching the imidazole core to larger scaffolds.
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The Imidazole Ring: The N3 nitrogen is basic and acts as an excellent ligand for a wide range of metal ions. Furthermore, the ring can be a precursor to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands that have revolutionized modern chemistry.[3][4]
Part 3: Applications in Drug Development and Catalysis
The structural features of (1,2-dimethyl-1H-imidazol-4-yl)methanol make it an attractive starting point for developing molecules with specific biological or catalytic functions.
Scaffold for Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug design. It is a bioisostere of amide and acid functionalities and can act as both a hydrogen bond donor and acceptor. The dimethyl substitution pattern of the title compound provides steric and electronic modulation compared to unsubstituted imidazoles, which can be used to fine-tune binding interactions with biological targets. The hydroxyl group provides a straightforward point of attachment for linking this valuable core to other pharmacophores.
Precursor to N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes are a class of stable singlet carbenes that are widely used as ligands in organometallic catalysis. They form strong sigma bonds with metal centers, leading to highly stable and active catalysts. (1,2-dimethyl-1H-imidazol-4-yl)methanol can serve as a precursor to functionalized NHCs where the hydroxymethyl group can be further modified to create bidentate or tridentate ligands, or to attach the catalytic complex to a solid support.
Caption: Logical pathway from (1,2-dimethyl-1H-imidazol-4-yl)methanol to an NHC-metal catalyst.
Conclusion
(1,2-dimethyl-1H-imidazol-4-yl)methanol is more than a simple heterocyclic alcohol; it is a strategically designed building block that combines the rich coordinating and biological potential of a substituted imidazole ring with the synthetic versatility of a primary alcohol. Its predictable synthesis and well-defined reactive sites make it an asset for researchers aiming to construct complex molecular architectures for applications ranging from targeted therapeutics to next-generation catalysts. The insights provided in this guide are intended to facilitate its adoption and exploitation in advanced research and development programs.
References
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]
-
PubChem, National Institutes of Health. (2-Methyl-1H-imidazol-4-yl)methanol. Available at: [Link]
- Google Patents. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.
-
PubChemLite. (1,2-dimethyl-1h-imidazol-4-yl)methanol. Available at: [Link]
-
PubChem, National Institutes of Health. 4-Imidazolemethanol. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available at: [Link]
-
Pharmaffiliates. (1H-Imidazol-4-yl)methanol. Available at: [Link]
-
PubMed, National Institutes of Health. (1H-Imidazol-4-yl)methanol. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Wikipedia. Copper(II) oxide. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
CAS Common Chemistry. Copper oxide (CuO). Available at: [Link]
-
CAS Common Chemistry. 1H-Imidazole-5-methanol. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 29117-29162. Available at: [Link]
-
The Good Scents Company. copper(II) oxide. Available at: [Link]
Sources
- 1. PubChemLite - (1,2-dimethyl-1h-imidazol-4-yl)methanol (C6H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
